N-(5-Phenylpyrimidin-2-yl)benzamide

Description

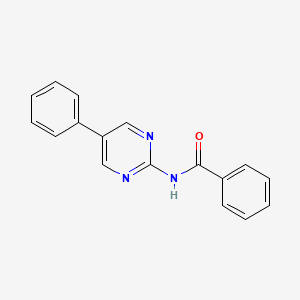

N-(5-Phenylpyrimidin-2-yl)benzamide is a benzamide derivative featuring a pyrimidine ring substituted with a phenyl group at the 5-position and a benzamide moiety at the 2-position.

Properties

CAS No. |

832131-82-5 |

|---|---|

Molecular Formula |

C17H13N3O |

Molecular Weight |

275.30 g/mol |

IUPAC Name |

N-(5-phenylpyrimidin-2-yl)benzamide |

InChI |

InChI=1S/C17H13N3O/c21-16(14-9-5-2-6-10-14)20-17-18-11-15(12-19-17)13-7-3-1-4-8-13/h1-12H,(H,18,19,20,21) |

InChI Key |

DYEOOWQTZWZLFZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(N=C2)NC(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Phenylpyrimidin-2-yl)benzamide typically involves the reaction of 5-phenylpyrimidine-2-amine with benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(5-Phenylpyrimidin-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The benzamide group can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzamides or pyrimidines.

Scientific Research Applications

Anticancer Activity

N-(5-Phenylpyrimidin-2-yl)benzamide has been investigated for its anticancer properties. Research indicates that derivatives of pyrimidine and benzamide exhibit significant cytotoxic effects against various cancer cell lines. In a study involving novel pyrimidine tethered benzamide derivatives, several compounds were synthesized and evaluated for their in vitro cytotoxicity against human cancer cells. The results demonstrated that some derivatives effectively inhibited cell proliferation, suggesting their potential as anticancer agents .

Case Study:

In vitro studies showed that this compound derivatives could induce apoptosis in cancer cells through the activation of specific signaling pathways. The mechanism involved the modulation of the cell cycle and the induction of oxidative stress, leading to cell death .

Antiviral Properties

Recent studies have highlighted the potential of this compound as an inhibitor of viral infections, particularly HIV. The compound's structure allows for interactions with viral proteins, potentially disrupting their function and preventing viral replication.

Research Findings:

A series of pyrimidine derivatives were tested for their activity against HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). Some compounds demonstrated enhanced potency against resistant strains of HIV, indicating that modifications to the pyrimidine structure can lead to improved antiviral activity .

Neuropharmacological Applications

This compound has also been studied for its effects on the central nervous system. Its ability to modulate neurotransmitter systems makes it a candidate for treating neurological disorders.

Mechanism of Action:

The compound interacts with metabotropic glutamate receptors, which are crucial for neurotransmission and synaptic plasticity. Studies suggest that it may enhance glutamatergic signaling, offering therapeutic benefits in conditions like anxiety and depression .

Antimycobacterial Activity

Another promising application of this compound is in the treatment of tuberculosis (TB). Research has indicated that certain pyrimidine derivatives exhibit significant activity against Mycobacterium tuberculosis.

Case Study:

A study focused on the synthesis and evaluation of N-pyrazinylbenzamides revealed that modifications to the benzamide structure could enhance antimycobacterial activity. These findings suggest that this compound could be further explored as a scaffold for developing new TB treatments .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is essential for optimizing the efficacy of this compound derivatives. Researchers have utilized molecular docking studies to predict how modifications to the compound's structure can influence its biological activity.

Findings:

Molecular docking simulations have shown that specific substitutions on the phenyl and pyrimidine rings can enhance binding affinity to target proteins, thereby improving therapeutic outcomes .

Mechanism of Action

The mechanism of action of N-(5-Phenylpyrimidin-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to the disruption of cellular pathways and processes, ultimately affecting cell viability and proliferation .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Features

The compound’s core structure distinguishes it from other benzamides by the pyrimidine-phenyl substitution pattern. Key analogs include:

Table 1: Structural Comparison of Selected Benzamide Derivatives

Key Observations :

- Pyrimidine vs. Pyridine/Pyrimidine Hybrids : The target compound’s pyrimidine-phenyl group (vs. imidazopyrimidine in or pyridine in ) may enhance π-π stacking interactions in biological systems .

- Substituent Effects : Bromo or nitro groups () increase molecular weight and polarity compared to the phenylpyrimidine analog.

Physicochemical Properties

Limited data exist for the target compound, but trends from analogs suggest:

Biological Activity

N-(5-Phenylpyrimidin-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with a phenyl group at the 5-position and a benzamide moiety. This structure is crucial for its interaction with biological targets. The compound can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The phenylpyrimidine component is known to modulate the activity of various biological pathways, potentially leading to therapeutic effects against several diseases, including cancer and viral infections.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, a study evaluated various pyrimidine-benzamide derivatives for their cytotoxic effects on human lung cancer cell lines (A549, HCC827, NCI-H358). The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values in the micromolar range, suggesting their potential as anticancer agents .

Table 1: Cytotoxic Activity of Pyrimidine-Benzamide Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| A | A549 | 6.75 |

| B | HCC827 | 5.13 |

| C | NCI-H358 | 0.85 |

Antiviral Activity

Another area of interest is the antiviral activity against HIV-1. Compounds similar to this compound have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs). These compounds showed promising results against various NNRTI-resistant strains, indicating their potential in treating HIV infections .

Case Studies

- Anticancer Activity : A study conducted on lung cancer cell lines demonstrated that this compound derivatives could inhibit cell proliferation effectively. The study utilized both two-dimensional and three-dimensional cell culture systems to assess cytotoxicity, revealing that some compounds had selective toxicity towards cancer cells while sparing normal fibroblasts .

- Antiviral Efficacy : Research into pyrimidine derivatives has shown that they can bind effectively to the active site of reverse transcriptase, leading to inhibition of viral replication. The structural modifications in these compounds were found to enhance their binding affinity and potency against resistant strains .

Q & A

Basic: What are the optimal synthetic routes for N-(5-Phenylpyrimidin-2-yl)benzamide, and how can reaction conditions be optimized?

The synthesis of this compound typically involves multi-step reactions, starting with the preparation of the pyrimidine core. Key steps include:

- Pyrimidine Formation : Condensation of substituted amidines with α,β-unsaturated carbonyl compounds under acidic or basic conditions .

- Benzamide Coupling : Amidation via activation of the carboxylic acid (e.g., using HATU or EDCI) followed by coupling with the pyrimidine amine .

- Catalytic Optimization : Use of catalysts like CBr4 can improve yields in one-pot reactions for benzimidazole-related scaffolds, which may be adapted for this compound .

- Purification : Column chromatography or recrystallization is critical to isolate the product from intermediates.

Basic: What analytical techniques are recommended for structural characterization and purity assessment?

- NMR Spectroscopy : 1H/13C NMR confirms substitution patterns and regiochemistry (e.g., distinguishing pyrimidine N-aryl vs. O-aryl linkages) .

- X-ray Crystallography : Resolves absolute stereochemistry and validates hydrogen-bonding interactions in the solid state, as demonstrated for structurally similar benzamide derivatives .

- HPLC-MS : Quantifies purity (>95% typical for research-grade material) and detects trace impurities (e.g., unreacted starting materials) .

Advanced: How can contradictory bioactivity data across studies be systematically resolved?

Contradictions in bioactivity (e.g., IC50 variability) may arise from:

- Assay Conditions : Differences in cell lines, pH, or incubation time. Orthogonal assays (e.g., enzymatic vs. cellular) should be used to confirm target engagement .

- Solubility Effects : Poor aqueous solubility can lead to false negatives. Use DMSO stocks with ≤0.1% final concentration and validate via dynamic light scattering .

- Metabolic Instability : Assess compound stability in liver microsomes to rule out rapid degradation .

Advanced: What computational strategies are effective for predicting binding modes and selectivity?

- Molecular Docking : AutoDock Vina provides rapid screening of binding poses, with force fields optimized for ligand flexibility and solvent effects . For pyrimidine derivatives, prioritize π-π stacking with aromatic residues (e.g., Phe in kinase ATP pockets) .

- MD Simulations : Run 100-ns trajectories to evaluate binding stability and identify key residues for mutagenesis studies .

- Free Energy Calculations : Use MM/GBSA to rank binding affinities and explain selectivity over off-targets (e.g., PARP-1 vs. PARP-2) .

Advanced: How can researchers elucidate the biochemical pathways impacted by this compound?

- Target Deconvolution : Combine affinity chromatography with mass spectrometry to identify interacting proteins (e.g., kinases, phosphatases) .

- Pathway Analysis : RNA-seq or phosphoproteomics can map downstream effects (e.g., apoptosis via caspase-3 activation or cell cycle arrest) .

- Resistance Studies : Generate resistant cell lines via CRISPR-Cas9 mutagenesis to pinpoint genetic drivers of sensitivity .

Advanced: What strategies mitigate challenges in optimizing bioavailability and pharmacokinetics?

- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance solubility .

- CYP Inhibition Screening : Test against CYP3A4/2D6 to predict drug-drug interactions early .

- LogP Optimization : Aim for 2–3 via substituent modification (e.g., replacing chlorine with trifluoromethyl) to balance membrane permeability and solubility .

Advanced: How can structural modifications improve potency while reducing toxicity?

- SAR Studies : Systematically vary substituents on the phenyl and pyrimidine rings. For example:

- Para-Fluorine : Enhances metabolic stability without steric hindrance .

- Methoxy Groups : Improve solubility but may reduce membrane permeability .

- Toxicity Profiling : Use zebrafish models for rapid in vivo hepatotoxicity screening .

Advanced: What experimental and computational tools validate target engagement in complex biological systems?

- CETSA (Cellular Thermal Shift Assay) : Confirm target binding by monitoring protein thermal stability shifts .

- SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics (ka/kd) for lead optimization .

- Chemoproteomics : Use photoaffinity probes to capture transient interactions in live cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.